4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid
Overview
Description
4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid is a heterocyclic compound that features a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of N-hydroxy-nicotinamidine with succinic anhydride. The reaction is carried out by heating the mixture to 428 K and maintaining this temperature for 4 hours. The reaction mixture is then cooled to room temperature, washed with water, and treated with methanol. The resulting mixture is subjected to ultrasonic treatment and washed with a sodium hydroxide solution. The pH of the solution is adjusted to three, and the suspension is filtered. The filter residue is washed with water, recrystallized from ethanol, and dissolved in methanol. The solution is then allowed to diffuse slowly, resulting in the formation of colorless crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials, including fluorescent dyes and sensors.
Biological Research: The compound’s interactions with enzymes and other biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of energetic materials and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-propionic acid: This compound is structurally similar but has a propionic acid group instead of a butyric acid group.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds feature an oxadiazole ring and aniline moiety, differing in the substitution pattern on the oxadiazole ring.
Uniqueness
4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid is unique due to its specific combination of a pyridine ring and an oxadiazole ring with a butyric acid group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)5-1-4-9-13-11(14-17-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOIZROPWIKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390379 | |
Record name | 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-11-7 | |
Record name | 4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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